molecular formula C12H17NO2 B1439280 Tert-butyl 4-amino-2-methylbenzoate CAS No. 445003-39-4

Tert-butyl 4-amino-2-methylbenzoate

Cat. No. B1439280
M. Wt: 207.27 g/mol
InChI Key: BURPOKPTYKVJAT-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-2-methylbenzoate is an organic compound with the molecular formula C12H17NO2 . It is used in organic synthesis .

Scientific Research Applications

Synthetic Organic Chemistry

Tert-butyl 4-amino-2-methylbenzoate, by analogy, finds application in synthetic organic chemistry, particularly in dihydroxylations and aminohydroxylations that are highly stereoselective. For instance, research demonstrates the use of tert-butyl derivatives in the asymmetric synthesis of amino sugars, such as 3,6-dideoxy-3-amino-L-talose, showcasing the compound's utility in constructing complex organic molecules with precise stereochemistry (Csatayová et al., 2011).

Material Science and Catalysis

In material science and catalysis, tert-butyl derivatives are employed in reactions like the Fujiwara-Moritani reactions, indicating their role in facilitating bond formations under mild conditions. This includes the use of tert-butyl perbenzoate as a substitute in such reactions, pointing towards the efficiency and versatility of tert-butyl-based compounds in organic synthesis and catalytic processes (Liu & Hii, 2011).

Pharmaceutical and Biochemical Research

In pharmaceutical and biochemical research, tert-butyl compounds serve as intermediates in the synthesis of target molecules, such as mTOR targeted PROTAC molecules. The synthesis of these compounds involves complex reactions like the Suzuki coupling, highlighting the importance of tert-butyl derivatives in the development of therapeutics (Zhang et al., 2022).

Photophysical Studies

Photophysical studies also benefit from tert-butyl derivatives, as illustrated by research on tert-butyl aroylperbenzoates. These studies involve laser flash photolysis to understand the kinetics of singlet and triplet states, as well as aroylphenyl radicals, contributing to the fundamental understanding of reaction mechanisms and the behavior of excited states in chemical reactions (Shah & Neckers, 2004).

Advanced Functional Materials

Lastly, tert-butyl derivatives are implicated in the synthesis of advanced functional materials, such as those used in magnetic studies. Compounds derived from tert-butyl groups have been synthesized for their potential magnetic properties, offering insights into the design of single-molecule magnets and other materials with unique electromagnetic characteristics (Yadav et al., 2015).

Safety And Hazards

Tert-butyl 4-amino-2-methylbenzoate has a signal word of “Warning” and has hazard statements H315-H319 . This indicates that it can cause skin irritation and serious eye irritation .

properties

IUPAC Name

tert-butyl 4-amino-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-8-7-9(13)5-6-10(8)11(14)15-12(2,3)4/h5-7H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURPOKPTYKVJAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-amino-2-methylbenzoate

CAS RN

445003-39-4
Record name tert-butyl 4-amino-2-methylbenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Methyl-4-nitrobenzoic acid (700 mg, 3.86 mmol) was dissolved in pyridine (8 mL), p-toluenesulfonyl chloride (1.47 g, 7.74 mmol) was added, then tert-butanol (0.369 mL, 3.86 mmol) was added under ice cooling, and the mixture was stirred at 0° C. for 2 hours and at room temperature for 2 hours. tert-Butanol (0.369 mL, 3.86 mmol) was further added, and the mixture was stirred overnight at room temperature. The solvent was evaporated under reduced pressure, water was added, then the mixture was extracted with ethyl acetate (×3), and the organic layer was washed with 1 N hydrochloric acid, a 1 N aqueous sodium hydroxide solution, water, and saturated sodium chloride solution. The organic layer was dried with anhydrous sodium sulfate, the solvent was evaporated under reduced pressure, a solution of the resulting residue in ethyl acetate (40 mL) was added to 10% palladium-carbon (dry; 222 mg), the atmosphere in the system was replaced with a hydrogen atmosphere, and then the mixture was stirred at room temperature for 2 hours. The atmosphere in the system was replaced with a nitrogen atmosphere, and then the mixture was filtered through celite. The solvent was evaporated under reduced pressure to give the title compound (835 mg; yield, 100%) as a brown solid.
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
1.47 g
Type
reactant
Reaction Step Two
Quantity
0.369 mL
Type
reactant
Reaction Step Three
Quantity
0.369 mL
Type
reactant
Reaction Step Four
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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